4-(3-Fluorophenyl)-2-fluorophenol

Description

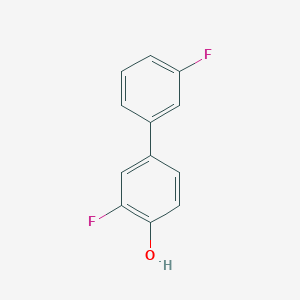

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-(3-fluorophenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F2O/c13-10-3-1-2-8(6-10)9-4-5-12(15)11(14)7-9/h1-7,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWEBZMMQFAMHHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50600675 | |

| Record name | 3,3'-Difluoro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50600675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214390-52-9 | |

| Record name | 3,3'-Difluoro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50600675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Synthesis of 4 3 Fluorophenyl 2 Fluorophenol

Retrosynthetic Analysis and Key Disconnection Strategies for the 4-(3-Fluorophenyl)-2-fluorophenol Scaffold

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a complex target molecule into simpler, commercially available starting materials through a series of logical steps. For this compound, the primary disconnection is the carbon-carbon bond connecting the two phenyl rings. This bond is a key feature of biphenyls and its formation is a central challenge in the synthesis.

This disconnection suggests a cross-coupling reaction as the final key step in the synthesis. This would involve coupling a derivative of 2-fluorophenol (B130384) with a derivative of 3-fluorobenzene. The specific functionalities on each ring for the coupling reaction can vary, leading to different synthetic routes.

Established Synthetic Routes to this compound

The synthesis of this compound relies on well-established yet sophisticated reactions in organic chemistry. These methods are designed to control the formation of the biphenyl (B1667301) structure and the placement of the fluorine atoms with high precision.

Palladium-Catalyzed Cross-Coupling Reactions in Biphenyl Formation

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon bonds, and they are particularly well-suited for the synthesis of biphenyls. acs.org The Suzuki-Miyaura reaction is a prominent example and a likely method for synthesizing this compound. acs.org

In a potential Suzuki-Miyaura coupling approach, a boronic acid or ester derivative of one of the fluorinated phenyl rings would be reacted with a halide derivative of the other in the presence of a palladium catalyst and a base. For instance, 2-fluoro-4-halophenol could be coupled with 3-fluorophenylboronic acid. The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and minimizing side products.

Other palladium-catalyzed reactions, such as the Heck reaction, could also be envisioned for the synthesis of fluorinated biphenyls, although the Suzuki-Miyaura reaction is often preferred for its mild conditions and high functional group tolerance. nih.gov

Regioselective Functionalization Strategies for Phenol (B47542) Derivatization

The synthesis of the required 2-fluoro-4-substituted phenol precursor necessitates regioselective functionalization. Phenols are versatile starting materials, but controlling the position of substitution on the aromatic ring can be challenging. mdpi.com The hydroxyl group is an ortho-, para-directing group, which can be exploited to introduce substituents at the desired positions.

For the synthesis of a 2-fluoro-4-halophenol intermediate, one might start with a phenol and introduce the fluorine and halogen atoms in separate steps. The regioselectivity of these reactions would be critical. For example, direct fluorination of phenol can lead to a mixture of isomers, making it a less desirable approach without proper directing groups. nih.gov A more controlled strategy might involve starting with a pre-functionalized phenol and then introducing the other substituents.

Introduction of Fluorine Atoms via Electrophilic and Nucleophilic Fluorination

The introduction of fluorine atoms onto an aromatic ring can be achieved through either electrophilic or nucleophilic fluorination methods. wikipedia.orgalfa-chemistry.com

Electrophilic fluorination involves the use of a reagent that delivers an electrophilic fluorine species ("F+"). wikipedia.org Reagents like Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) are commonly used for this purpose. wikipedia.orgnumberanalytics.com These reagents can be used to fluorinate electron-rich aromatic rings, such as phenols. However, controlling the regioselectivity of electrophilic fluorination can be challenging and often requires the use of directing groups or specific reaction conditions. nih.govresearchgate.net

Nucleophilic fluorination , on the other hand, typically involves the displacement of a leaving group, such as a nitro or halo group, by a fluoride (B91410) ion (F-). alfa-chemistry.com This method is often used for aromatic rings that are activated towards nucleophilic attack by the presence of electron-withdrawing groups. The Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, is a classic method for introducing fluorine via a nucleophilic-like process.

The choice between electrophilic and nucleophilic fluorination depends on the specific substrate and the desired regiochemistry. For the synthesis of this compound, both approaches could be viable for introducing the fluorine atoms onto the precursor molecules.

Development of Novel and Green Chemistry Approaches for this compound Synthesis

In recent years, there has been a significant push towards the development of more environmentally friendly and sustainable chemical processes. eurekalert.org This "green chemistry" approach seeks to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. researchgate.netmdpi.com

For the synthesis of this compound, green chemistry principles could be applied in several ways:

Catalyst Selection: Utilizing highly efficient and recyclable catalysts, such as heterogeneous palladium catalysts, can reduce waste and cost. acs.org

Solvent Choice: Replacing traditional volatile organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids can significantly reduce the environmental impact of the synthesis. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a key principle of green chemistry.

Energy Efficiency: Employing methods like microwave-assisted synthesis can often reduce reaction times and energy consumption compared to conventional heating methods. mdpi.comresearchgate.net

One potential green approach could involve a one-pot synthesis where multiple reaction steps are carried out in the same reaction vessel without isolating the intermediates. This can save time, reduce solvent use, and minimize waste. researchgate.net

Optimization of Reaction Conditions and Yields in the Synthesis of this compound

Optimizing the reaction conditions is a critical step in any chemical synthesis to maximize the yield and purity of the desired product while minimizing costs and environmental impact. For the synthesis of this compound, several parameters would need to be carefully optimized.

Table 1: Key Parameters for Optimization in the Synthesis of this compound

| Parameter | Factors to Consider | Potential Impact on Synthesis |

| Catalyst System | Type of palladium precursor, ligand, and catalyst loading. | Affects reaction rate, yield, and selectivity. Ligand choice is crucial for the efficiency of cross-coupling reactions. rsc.orgnih.gov |

| Base | Type of base (e.g., carbonates, phosphates, hydroxides) and its concentration. | Influences the activation of the boronic acid in Suzuki-Miyaura coupling and can affect side reactions. |

| Solvent | Polarity, boiling point, and ability to dissolve reactants and catalyst. | Can significantly impact reaction rates and product solubility. The use of solvent mixtures can also be beneficial. mdpi.com |

| Temperature | Reaction temperature. | Affects reaction kinetics. Higher temperatures can increase reaction rates but may also lead to decomposition or side reactions. |

| Reaction Time | Duration of the reaction. | Needs to be sufficient for complete conversion of starting materials but not so long as to promote product degradation. |

| Reactant Stoichiometry | Molar ratio of the coupling partners. | Can be adjusted to maximize the conversion of the more expensive or precious reactant. |

The optimization process often involves a systematic study where one parameter is varied at a time while keeping others constant. Techniques like Design of Experiments (DoE) can also be employed to efficiently explore the effects of multiple variables simultaneously.

Purity Assessment and Scalability Considerations in the Production of this compound

Purity Assessment

The purity of the final this compound product is critical, and several analytical techniques are employed to assess it. High-Performance Liquid Chromatography (HPLC) is a primary method for quantifying the main compound and detecting impurities. scielo.br A reversed-phase HPLC method with a suitable column (e.g., C18) and a mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) with a UV detector, can effectively separate the product from starting materials and byproducts. scielo.brnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for both separation and identification of volatile impurities. nih.govnih.gov This method can confirm the molecular weight of the product and identify byproducts based on their mass spectra and fragmentation patterns. scielo.br

Potential impurities arising from a Suzuki-Miyaura synthesis route include:

Homocoupling products: Such as 3,3'-difluorobiphenyl (B1295032) (from the coupling of two molecules of 3-fluorophenylboronic acid) and a dihydroxydifluorobiphenyl (from the coupling of two molecules of 4-bromo-2-fluorophenol). researchgate.net

Unreacted starting materials: Residual 4-bromo-2-fluorophenol (B1271925) and 3-fluorophenylboronic acid. researchgate.net

Dehalogenated byproducts: For example, 2-fluorophenol formed from the reduction of 4-bromo-2-fluorophenol.

Catalyst residues: Trace amounts of palladium and ligands.

Table 2: Analytical Methods for Purity Assessment

| Analytical Technique | Information Provided |

| High-Performance Liquid Chromatography (HPLC) | Quantifies the purity of the main compound and detects non-volatile impurities. scielo.brnih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates and identifies volatile impurities and confirms the molecular weight of the product. nih.govnih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the chemical structure of the final product and can detect structural isomers and other impurities. |

| Combustion Ion Chromatography | Can be used to determine the total organic fluorine content. rsc.org |

Scalability Considerations

Transitioning the synthesis of this compound from a laboratory setting to an industrial scale introduces several challenges that must be addressed to ensure an efficient, cost-effective, and safe process.

Catalyst Loading and Cost: Palladium catalysts are expensive, making the reduction of catalyst loading (measured in mol % or ppm) a primary concern for large-scale production. acs.orgnih.gov Optimizing reaction conditions to maximize catalyst turnover number is crucial. While laboratory syntheses might use 1-5 mol % of a palladium catalyst, industrial processes aim for significantly lower loadings, often in the parts-per-million (ppm) range. nih.govyoutube.com

Reaction Conditions: The choice of solvent and base becomes more critical at scale. Solvents must be chosen based on safety, environmental impact, and ease of recovery. While a variety of bases can be effective, inexpensive and easily handled options like potassium carbonate or phosphate (B84403) are often preferred for industrial applications. arkat-usa.org Reaction temperature and time must be optimized to ensure complete conversion while minimizing byproduct formation. researchgate.net

Work-up and Purification: Isolating the product from the reaction mixture on a large scale requires robust and scalable purification methods. Simple filtration and extraction procedures are preferred over chromatographic purification, which is often not feasible for large quantities. nih.gov Crystallization is a highly desirable method for final purification as it can effectively remove impurities and provide a stable, solid product.

Palladium Removal: The final product, especially if intended for pharmaceutical or electronic applications, must have very low levels of residual palladium. Various scavenging agents, such as functionalized silica, activated carbon, or specific resins, can be employed after the reaction to reduce palladium content to acceptable levels (typically below 10 ppm). nih.gov

The successful scale-up of the synthesis of this compound requires a multidisciplinary approach, integrating synthetic chemistry with chemical engineering principles to develop a process that is not only high-yielding but also safe, economical, and environmentally sustainable. google.comacs.org

Chemical Reactivity and Mechanistic Pathways of 4 3 Fluorophenyl 2 Fluorophenol

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Rings of 4-(3-Fluorophenyl)-2-fluorophenol

The reactivity of the two aromatic rings in this compound towards substitution reactions is governed by the electronic effects of the attached substituents: the hydroxyl (-OH) group and the fluorine (-F) atoms.

Electrophilic Aromatic Substitution:

In electrophilic aromatic substitution, the rate and orientation of the incoming electrophile are determined by the activating and directing effects of the substituents already present on the benzene (B151609) ring. libretexts.org

Ring A (2-fluorophenol moiety): This ring contains a strongly activating, ortho-, para-directing hydroxyl group and a deactivating, ortho-, para-directing fluorine atom. libretexts.orgopenstax.org The hydroxyl group's ability to donate electron density through resonance (+R effect) significantly outweighs its inductive withdrawal (-I effect), making the ring more reactive than benzene. openstax.orgucalgary.ca The fluorine atom is an anomaly; it is deactivating due to its strong inductive electron withdrawal but still directs incoming electrophiles to the ortho and para positions because of its ability to donate a lone pair of electrons through resonance, which stabilizes the cationic intermediate. libretexts.orgopenstax.org The powerful activating effect of the -OH group dominates, making this ring the primary target for electrophiles. Substitution is expected to occur at the positions ortho and para to the hydroxyl group. The position para to the -OH is already substituted, and one ortho position is blocked by fluorine. Therefore, the most likely sites for electrophilic attack are C3 and C5.

Ring B (3-fluorophenyl moiety): This ring contains a single deactivating fluorine atom. This makes Ring B significantly less reactive towards electrophiles than Ring A. libretexts.org Electrophilic attack on this ring would be much slower and would require more forcing conditions.

Interactive Table: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Ring | Electronic Effect | Reactivity Effect | Directing Influence |

| -OH | Ring A | +R > -I | Activating | Ortho, Para |

| -F | Ring A | -I > +R | Deactivating | Ortho, Para |

| -F | Ring B | -I > +R | Deactivating | Ortho, Para |

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution on aryl halides is generally difficult but becomes feasible when the ring is substituted with strong electron-withdrawing groups. Highly fluorinated benzenes can undergo nucleophilic substitution where a fluoride (B91410) anion is displaced. nih.gov In this compound, the fluorine atoms are potential leaving groups. However, the presence of the electron-donating hydroxyl group on Ring A disfavors nucleophilic attack on that ring. Ring B is a more likely candidate, though the reaction would still require a potent nucleophile and potentially harsh conditions, such as high temperatures. nih.govresearchgate.net The phenoxide form of the molecule, being negatively charged, would be highly resistant to further nucleophilic attack. nih.gov

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a primary site of reactivity in this compound.

Acidity and Salt Formation: Like other phenols, this compound is weakly acidic (pKa typically around 10) and reacts with strong bases (e.g., sodium hydroxide) to form a water-soluble phenoxide salt. ucalgary.ca The electron-withdrawing fluorine atoms slightly increase the acidity compared to phenol (B47542) itself. This deprotonation is often the first step in other reactions involving the hydroxyl group.

Etherification: The corresponding phenoxide, generated by reaction with a base, is an excellent nucleophile and can react with alkyl halides (e.g., methyl iodide) in a Williamson ether synthesis to form an ether.

Esterification: Phenols can be converted to esters by reaction with acyl chlorides or acid anhydrides, typically in the presence of a base like pyridine. This reaction proceeds through the acylation of the hydroxyl group.

Hydroxyl Group Removal: More complex transformations can achieve the removal of the phenolic hydroxyl group. One patented method involves converting the phenol into a pyrimidyl ether, followed by catalytic hydrogenation with a palladium-carbon catalyst to cleave the C-O bond, yielding the deoxygenated aromatic compound. google.com

Investigation of Oxidation-Reduction Chemistry Pertinent to this compound

Oxidation-reduction reactions involve the transfer of electrons. uml.edu The phenolic moiety is susceptible to oxidation, while the aromatic rings can undergo reduction under specific conditions.

Oxidation: Phenols can be oxidized to a variety of products, including quinones, by strong oxidizing agents. The exact structure of the product depends on the oxidant and reaction conditions. For this compound, oxidation could potentially lead to the formation of quinone-like structures, although the substitution pattern may lead to polymerization or degradation under harsh oxidative stress.

Reduction: The reduction of aromatic rings is energetically unfavorable but can be accomplished under specific conditions, such as catalytic hydrogenation at high pressure and temperature or by using dissolving metal reductions (e.g., Birch reduction). However, the Birch reduction is often less effective on phenols due to the formation of the phenoxide ion under the basic reaction conditions, which resists reduction.

Specific experimental studies on the oxidation-reduction chemistry of this compound are not extensively documented in the surveyed literature.

Mechanistic Studies of Chemical Transformations of this compound

Understanding the precise sequence of bond-making and bond-breaking events in a chemical reaction requires detailed mechanistic studies, which can be approached through kinetics and computational modeling.

Kinetic Studies of Reactivity

Kinetic studies measure reaction rates to elucidate mechanisms. For a reaction such as the electrophilic bromination of this compound, a kinetic study would involve monitoring the concentration of reactants and products over time to determine the reaction order with respect to the phenol, the electrophile, and any catalyst. This data yields a rate law and rate constants. For instance, kinetic studies on the adsorption of similar compounds like 4-chlorophenol (B41353) have utilized pseudo-first-order and pseudo-second-order equations to determine rate parameters. nih.gov A similar approach could quantify the rates of derivatization or substitution reactions for the title compound, providing insight into the energy barriers of the reaction.

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides a powerful tool for investigating reaction mechanisms at a molecular level. Methods like Density Functional Theory (DFT) can be used to model the reaction pathway of a chemical transformation. For this compound, computational studies could:

Calculate the electron density distribution on the aromatic rings to predict the most likely sites for electrophilic attack, corroborating the qualitative predictions from substituent effects.

Model the transition state structures for various potential reaction pathways (e.g., ortho vs. meta substitution).

Calculate the activation energies for these pathways to determine the most energetically favorable mechanism.

Such studies have been applied to understand the mechanism of enzymatic sulfuryl group transfer involving fluorinated phenols, demonstrating the utility of computational approaches in elucidating complex reaction coordinates. nih.gov

Derivatization and Functionalization Strategies for this compound

Derivatization involves chemically modifying a compound to produce a new substance with different properties, often for analysis or to create novel molecules. The primary sites for derivatization on this compound are the hydroxyl group and the aromatic rings.

The phenolic hydroxyl group is readily derivatized to enhance detectability in analytical techniques like gas chromatography-mass spectrometry (GC/MS) or HPLC. psu.eduscirp.org Common strategies include:

Silylation: Reaction with silylating agents like bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the polar -OH group into a less polar and more volatile trimethylsilyl (B98337) (TMS) ether, which is ideal for GC analysis. nih.gov

Acylation: Reaction with perfluoroacylimidazoles or other acylating agents can introduce a fluorinated acyl group, making the derivative highly sensitive to electron capture detection (ECD) in GC. psu.edu

Fluorescent Labeling: Reagents such as 3-chlorocarbonyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone (DMEQ-COCl) react with the phenol to produce a highly fluorescent derivative, enabling sensitive detection by HPLC with a fluorescence detector. scirp.org

Functionalization can also be used to build more complex molecules. The hydroxyl group can be converted into other functional groups, or further substitutions can be performed on the activated aromatic ring to synthesize new chemical entities. For example, derivatization with pentafluoropyridine (B1199360) has been used for the determination of alkylphenols. researchgate.net

Interactive Table: Common Derivatization Strategies for Phenolic Compounds

| Reagent Class | Example Reagent | Target Functional Group | Resulting Derivative | Analytical Application |

| Silylating Agents | BSTFA | Phenolic -OH | TMS Ether | GC/MS |

| Acylating Agents | Trifluoroacetylimidazole (TFAI) | Phenolic -OH | Trifluoroacetyl Ester | GC-ECD |

| Fluorescent Labels | DMEQ-COCl | Phenolic -OH | Fluorescent Ester | HPLC-Fluorescence |

| Alkylating Agents | Pentafluoropyridine | Phenolic -OH | Tetrafluoropyridyl Ether | GC/MS |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 3 Fluorophenyl 2 Fluorophenol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For 4-(3-Fluorophenyl)-2-fluorophenol, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, would provide a complete picture of the atomic connectivity and spatial arrangement.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹H NMR spectrum would account for all eight protons in the molecule, while the ¹³C NMR spectrum would show 12 distinct signals for each unique carbon atom, assuming free rotation around the biaryl single bond.

Proton (¹H) NMR: The spectrum would be characterized by complex multiplets in the aromatic region (typically 6.5-7.5 ppm). The hydroxyl (-OH) proton would likely appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration. The protons on the 2-fluorophenol (B130384) ring and the 3-fluorophenyl ring would exhibit splitting patterns influenced by both neighboring protons (homonuclear coupling) and fluorine atoms (heteronuclear coupling).

Carbon-13 (¹³C) NMR: The proton-decoupled ¹³C NMR spectrum would display 12 signals. The chemical shifts are influenced by the electronegativity of the attached fluorine and oxygen atoms. Carbons directly bonded to fluorine would appear as doublets due to one-bond carbon-fluorine coupling (¹JCF), which is typically large (240-260 Hz). Carbons two or three bonds away would show smaller couplings (²JCF, ³JCF). The carbon bearing the hydroxyl group (C1) and the carbons attached to fluorine (C2 and C3') would be significantly downfield.

Hypothetical ¹H and ¹³C NMR Data: The following table represents predicted chemical shifts (δ) and coupling constants (J) for this compound, based on analysis of similar structures.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Couplings (Hz) |

| 1 | - | ~148-152 (d) | ²JCF |

| 2 | - | ~153-157 (d) | ¹JCF |

| 3 | ~7.0-7.2 (m) | ~117-120 (d) | ³JCF |

| 4 | - | ~128-132 (d) | ³JCF |

| 5 | ~7.1-7.3 (m) | ~125-128 | |

| 6 | ~6.9-7.1 (m) | ~118-121 (d) | ²JCF |

| 1' | - | ~140-144 (d) | ³JCF |

| 2' | ~7.2-7.4 (m) | ~114-117 (d) | ²JCF |

| 3' | - | ~161-164 (d) | ¹JCF |

| 4' | ~7.3-7.5 (m) | ~130-133 (d) | ³JCF |

| 5' | ~7.0-7.2 (m) | ~115-118 (d) | ²JCF |

| 6' | ~7.1-7.3 (m) | ~123-126 | |

| OH | Variable (br s) | - |

Note: 'd' denotes a doublet due to C-F coupling, 'm' denotes a multiplet, and 'br s' denotes a broad singlet. The numbering scheme is provided in the compound list.

Fluorine-19 (¹⁹F) NMR for Environment-Specific Fluorine Signatures

¹⁹F NMR is highly sensitive and provides specific information about the chemical environment of the fluorine atoms. google.com Since this compound contains two chemically distinct fluorine atoms, the ¹⁹F NMR spectrum would be expected to show two separate signals. google.com The fluorine atom at the 2-position on the phenol (B47542) ring is in a different electronic environment compared to the fluorine at the 3'-position on the phenyl ring. Their chemical shifts and coupling patterns to nearby protons would allow for their unambiguous assignment. google.com

Hypothetical ¹⁹F NMR Data:

| Fluorine Position | Predicted Chemical Shift (ppm) | Coupling Information |

|---|---|---|

| F at C2 | ~ -135 to -145 | Would show coupling to H3 and H6 |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY)

2D NMR experiments are crucial for assembling the molecular structure by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks within each aromatic ring, confirming the positions of adjacent protons.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This would correlate each proton with the carbon atom to which it is directly attached, aiding in the assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is key for connecting the two aromatic rings. It shows correlations between protons and carbons over two or three bonds. For instance, correlations would be expected between H5 and C1', C3, and C4, and between H2'/H6' and C4, confirming the C4-C1' linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons. It would show correlations between protons on the two different rings that are close to each other, such as H5 and H2'/H6', providing information about the preferred rotational conformation (dihedral angle) around the C4-C1' bond.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis of this compound

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by several key absorptions. A broad band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching vibration. The C-F stretching vibrations typically give rise to strong absorptions in the 1100-1400 cm⁻¹ region. nasa.govchemicalbook.com Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ range, while C-H stretching from the aromatic rings would be observed just above 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy, being complementary to IR, would also be useful. Aromatic ring vibrations often produce strong Raman signals. While the O-H stretch is typically weak in Raman, the C-F and C-C stretching vibrations would be readily observable.

Hypothetical Vibrational Data:

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H stretch | 3200-3600 (broad) | Weak |

| Aromatic C-H stretch | 3000-3100 | Moderate |

| Aromatic C=C stretch | 1450-1600 | Strong |

| C-O stretch | 1200-1300 | Moderate |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. For C₁₂H₈F₂O, the calculated exact mass is approximately 206.0543 g/mol . HRMS would be able to confirm this value to within a few parts per million.

The fragmentation pattern in the mass spectrum provides further structural information. Under electron ionization (EI), the molecule would likely undergo fragmentation through characteristic pathways for biaryl compounds and phenols. Expected fragmentation could include:

Loss of CO to form a fluorenyl-type radical cation.

Loss of a fluorine atom.

Cleavage of the bond between the two aromatic rings, leading to fragments corresponding to the individual fluorophenyl and fluorophenol moieties.

X-ray Crystallography for Solid-State Structure and Conformational Analysis of this compound

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the definitive solid-state structure. This technique would yield precise data on:

Bond Lengths and Angles: Confirming the expected geometries of the sp² hybridized carbons in the aromatic rings.

Conformation: The dihedral angle between the two aromatic rings would be precisely determined. This angle is a result of the balance between steric hindrance (repulsion between ortho substituents) and the electronic preference for planarity to maximize π-conjugation.

Intermolecular Interactions: The crystal packing would reveal how the molecules interact in the solid state, likely through hydrogen bonding involving the phenolic -OH group and potentially weak interactions involving the fluorine atoms.

Advanced Spectroscopic Techniques for Elucidating Specific Electronic or Conformational Features

The nuanced interplay between electronic properties and three-dimensional structure in this compound necessitates the application of advanced spectroscopic techniques. Standard methods provide foundational data, but a deeper understanding of features such as the molecule's conformational landscape—specifically the dihedral angle between the two phenyl rings—and the nature of its electronic excited states requires more sophisticated approaches. Techniques such as fluorescence spectroscopy, advanced multi-dimensional Nuclear Magnetic Resonance (NMR), and their integration with computational modeling are indispensable for a comprehensive characterization.

Fluorescence Spectroscopy: A Probe for Electronic Structure and Environment

Substituted biphenyl (B1667301) compounds are often fluorescent, and the nature of their emission is highly sensitive to both their conformation and their local environment. For this compound, fluorescence spectroscopy can serve as a powerful tool to probe the electronic transitions and the properties of the excited state.

Solvatochromism: The polarity of the solvent can differentially stabilize the electronic ground and excited states of a molecule, leading to a shift in the fluorescence emission wavelength—a phenomenon known as solvatochromism. wikipedia.org By measuring the fluorescence spectrum of this compound in a range of solvents with varying polarities, one can infer changes in the molecule's dipole moment upon photoexcitation. A significant red shift (bathochromic shift) with increasing solvent polarity would suggest a more polar excited state, providing insight into intramolecular charge transfer characteristics. nih.govnih.gov

Table 1: Hypothetical Solvatochromic Shift Data for this compound

| Solvent | Dielectric Constant (ε) | Emission Maximum (λem) | Stokes Shift (nm) |

| Cyclohexane | 2.02 | 345 nm | 65 nm |

| Toluene | 2.38 | 352 nm | 71 nm |

| Dichloromethane | 8.93 | 368 nm | 85 nm |

| Acetonitrile (B52724) | 37.5 | 380 nm | 96 nm |

| Methanol | 32.7 | 385 nm | 102 nm |

Conformational Sensitivity: The degree of π-conjugation between the two aromatic rings is strongly dependent on the dihedral angle. As fluorescence is directly related to the electronic structure, changes in conformation that alter this conjugation can influence the emission properties. nih.govnih.gov Studies on similar systems have shown that a more planar conformation can lead to a red-shift in the fluorescence spectrum. Thus, fluorescence can be an indirect but sensitive probe of the molecule's conformational dynamics.

Advanced NMR Spectroscopy for Definitive Conformational Analysis

While ¹H and ¹³C NMR are standard for structural confirmation, advanced NMR techniques, particularly those involving the ¹⁹F nucleus, are critical for elucidating the precise three-dimensional conformation of this compound in solution. nsf.gov

¹⁹F NMR: The presence of two fluorine atoms provides highly sensitive NMR probes. The ¹⁹F chemical shifts are exquisitely sensitive to the local electronic and conformational environment, and any intramolecular interactions (e.g., through-space magnetic coupling or hydrogen bonding involving the phenol group) would be reflected in these values.

Heteronuclear Overhauser Effect Spectroscopy (HOESY): The most direct method for determining the spatial proximity of atoms is through the Nuclear Overhauser Effect (NOE). A two-dimensional ¹H-¹⁹F HOESY experiment can detect through-space dipolar couplings between fluorine nuclei and nearby protons. blogspot.comblogspot.com For this compound, correlations between the fluorine on one ring and protons on the other would provide direct, unambiguous evidence of the preferred rotational conformation (syn vs. anti) and allow for the calculation of internuclear distances. nih.gov Accurately measured ¹H-¹⁹F distances can be used to quantitatively define the average dihedral angle in solution. nih.govnih.gov

Table 2: Application of Advanced NMR Techniques to this compound

| NMR Experiment | Information Yielded | Relevance to Structural Elucidation |

| ¹⁹F{¹H} NMR | Chemical shifts of fluorine nuclei | Sensitive probe of the local electronic environment and conformation. |

| ¹H-¹H COSY | Through-bond proton-proton couplings | Confirms proton assignments within each phenyl ring. |

| ¹H-¹³C HSQC/HMBC | One-bond and long-range proton-carbon correlations | Unambiguous assignment of all proton and carbon signals. |

| ¹H-¹⁹F HOESY | Through-space correlations between protons and fluorine | Provides direct measurement of internuclear distances, enabling the determination of the preferred dihedral angle and conformation in solution. blogspot.comjeol.comjeol.com |

Synergy of Spectroscopy and Computational Chemistry

To build a complete picture, experimental spectroscopic data is often correlated with theoretical calculations.

Density Functional Theory (DFT) Calculations: Computational methods like DFT can be used to model the potential energy surface of this compound as a function of the dihedral angle. researchgate.netpreprints.org These calculations can predict the geometries and relative energies of different stable conformers (rotamers). mdpi.comcumhuriyet.edu.tr The output of these calculations provides a theoretical framework for interpreting the experimental results. For instance, if DFT predicts two low-energy conformers, advanced NMR techniques could potentially identify the signals corresponding to each and determine their relative populations. nsf.gov

Table 3: Hypothetical DFT Calculation Results for Conformational Analysis

| Conformer | Dihedral Angle (C-C-C-C) | Relative Energy (kJ/mol) | Calculated Dipole Moment (Debye) |

| Global Minimum | 48.5° | 0.00 | 2.15 D |

| Second Minimum | 135.2° | 4.75 | 1.88 D |

| Planar Transition State | 0° | 12.30 | 2.31 D |

| Perpendicular Transition State | 90° | 8.10 | 1.95 D |

By comparing the experimentally determined parameters, such as ¹H-¹⁹F internuclear distances from HOESY, with the distances predicted for each calculated conformer, the dominant solution-state structure can be validated. This synergistic approach, combining the precision of advanced spectroscopy with the predictive power of computational chemistry, provides a robust and detailed elucidation of the specific electronic and conformational features of this compound.

Computational and Theoretical Investigations on 4 3 Fluorophenyl 2 Fluorophenol

Quantum Chemical Calculations for Electronic Structure and Properties of 4-(3-Fluorophenyl)-2-fluorophenol

Density Functional Theory (DFT) for Ground State Properties and Molecular Orbitals

No specific studies employing Density Functional Theory (DFT) to calculate the ground state properties and molecular orbitals of this compound have been identified in the public domain. While DFT is a common method for such investigations in related molecules, dedicated research on this particular compound is absent from the available literature.

Ab Initio Methods for High-Accuracy Electronic Structure Prediction

Similarly, there is no accessible research that utilizes ab initio methods for high-accuracy electronic structure prediction of this compound. Such studies are crucial for obtaining precise theoretical data but have not been published for this specific molecule.

Theoretical Modeling of Reactivity and Reaction Pathways involving this compound

Information regarding the theoretical modeling of reactivity and reaction pathways specifically involving this compound is not present in the surveyed scientific literature.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

There are no published studies that provide predicted spectroscopic parameters (such as NMR, IR, or UV-Vis spectra) for this compound based on computational methods, nor are there any comparisons of such theoretical data with experimental results.

Conformational Analysis and Potential Energy Surfaces of this compound

A conformational analysis and the calculation of potential energy surfaces for this compound have not been reported in the available scientific literature.

Investigation of Intermolecular Interactions and Supramolecular Chemistry involving this compound

Exploration of Applications in Advanced Materials Science and Catalysis for 4 3 Fluorophenyl 2 Fluorophenol

Integration of 4-(3-Fluorophenyl)-2-fluorophenol into Novel Materials Architectures

The integration of fluorinated biphenyls into novel material architectures is a subject of ongoing research. While specific studies detailing the use of this compound are not widely available, chemical suppliers classify it under "Material Science," indicating its potential as a component in the development of advanced materials. cas.org The presence of fluorine atoms can bestow unique properties upon materials, such as thermal stability, chemical resistance, and specific electronic characteristics. Innovations in materials science are crucial for developing products with enhanced safety, strength, and sustainability. ossila.com The unique properties of metamaterials, for instance, are derived from their engineered architectures, often at the nanoscale, and can be constructed from a variety of foundational materials including polymers and composites. ossila.com

Potential of this compound in Optoelectronic and Organic Electronic Devices

Fluorinated organic materials are of significant interest for electronic and optoelectronic applications. Although direct research on this compound in this context is not prominent, the general class of fluorinated compounds is known to be valuable for organic light-emitting diodes (OLEDs) and other devices. tcichemicals.comresearchgate.netscispace.commdpi.com The introduction of fluorine can modify the electronic properties of materials, which is a key aspect in the design of host and dopant molecules for OLEDs. tcichemicals.combeilstein-journals.org Specifically, fluorination can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is critical for efficient charge injection and transport in these devices. The development of liquid crystals with specific dielectric properties also heavily relies on the use of fluorinated compounds to control the molecular dipole moment. beilstein-journals.orgwhiterose.ac.uknih.govbldpharm.com

Role of this compound as a Building Block in Polymer Science

The compound this compound is categorized by chemical suppliers as a "Polymer Science Material Building Block". bldpharm.comnih.gov This suggests its role as a monomer or a modifying agent in the synthesis of specialized polymers. Fluoropolymers, a class of polymers containing fluorine atoms, are known for their exceptional properties, including high resistance to heat, chemicals, and weathering, as well as low friction coefficients. bldpharm.com These characteristics make them suitable for a wide array of high-performance applications. The incorporation of fluorinated monomers like this compound could be a strategy to create new polymers with tailored properties for advanced applications.

Investigation of this compound as a Ligand or Precursor in Catalytic Systems

While there is no specific information available on the use of this compound as a ligand or precursor in catalytic systems, the broader class of fluorinated organic molecules has been a subject of investigation in catalysis. Fluorinated ligands can influence the electronic and steric properties of metal catalysts, thereby affecting their reactivity and selectivity. For instance, fluorinated phosphine (B1218219) ligands have been shown to accelerate gold(I)-catalyzed reactions. bldpharm.com The electronic effects of fluorine atoms can enhance the catalytic activity in various transformations. ossila.com

Exploration of this compound in Agrochemical Research as a Precursor or Component

Detailed studies on the application of this compound in agrochemical research are not readily found in the public domain. However, the presence of the fluorophenylphenol scaffold is of interest in the design of new biologically active molecules. Phenolic compounds, including chlorophenols, have been extensively used in the synthesis of pesticides. researchgate.net Fluorine substitution is a common strategy in the development of modern agrochemicals to enhance efficacy and metabolic stability. Therefore, it is plausible that this compound could be explored as a precursor for novel agrochemicals.

Future Research Directions and Unexplored Avenues for 4 3 Fluorophenyl 2 Fluorophenol

Deepening Mechanistic Understanding of Complex Chemical Transformations

A thorough understanding of the reaction mechanisms underpinning the synthesis of 4-(3-Fluorophenyl)-2-fluorophenol is crucial for optimizing existing methods and designing new ones. Future research should delve into the intricate details of the catalytic cycles involved in cross-coupling reactions used to form the C-C bond between the two phenyl rings.

Mechanistic studies could employ a combination of experimental techniques, such as kinetic analysis and isotopic labeling, alongside computational modeling. mdpi.com This dual approach can provide valuable insights into the elementary steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. A key focus would be to understand how the electronic effects of the fluorine substituents on both coupling partners influence the rate and selectivity of these steps. mdpi.com For instance, the electron-withdrawing nature of fluorine can impact the activation of boronic acids and the reactivity of aryl halides, presenting both challenges and opportunities for synthetic chemists. mdpi.com

By elucidating the factors that govern catalyst activity and stability, researchers can develop more robust and efficient catalytic systems tailored for the synthesis of polyfluorinated biphenyls. nih.gov

Advanced Computational Design of Novel Derivatives with Tailored Properties

Computational chemistry and molecular modeling are powerful tools that can accelerate the discovery of novel derivatives of this compound with specific, tailored properties. Density Functional Theory (DFT) calculations, for example, can be employed to predict the structural, electronic, and spectroscopic characteristics of new analogues. acs.org

Future research in this area could focus on designing derivatives with optimized properties for specific applications. For instance, by systematically modifying the substitution pattern on the biphenyl (B1667301) core, it may be possible to fine-tune the compound's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. rsc.org This is particularly relevant for applications in organic electronics, where the energy levels of the materials are critical for device performance. rsc.org

Molecular electrostatic potential analysis can provide insights into the intermolecular interactions of designed derivatives, which is crucial for predicting their solid-state packing and charge transport properties. acs.org Furthermore, computational screening of virtual libraries of derivatives can help to identify promising candidates for synthesis and experimental evaluation, thereby streamlining the discovery process. researchgate.net

Expanding Applications into Emerging Fields of Chemical Science

The unique properties conferred by the fluorine atoms make this compound and its derivatives attractive candidates for a range of emerging applications. The introduction of fluorine can enhance metabolic stability, lipophilicity, and binding affinity, making these compounds interesting for pharmaceutical and agrochemical research. mdpi.commdpi.com

One of the most promising areas for future applications is in the field of organic electronics and optoelectronics. Fluorinated organic materials are known to exhibit enhanced electron injection and transport properties, as well as greater stability towards oxidative degradation. rsc.org This makes them suitable for use in devices such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells. acs.orgnih.gov The C-F bonds can also play a role in directing the supramolecular organization in the solid state, which can lead to improved charge carrier mobility. rsc.org

Furthermore, the fluorinated biphenyl scaffold could be explored for applications in biosensing, where the unique electronic properties and potential for specific intermolecular interactions could be leveraged for the detection of biologically relevant analytes. nih.gov

Synergistic Approaches Combining Synthesis, Theory, and Applications

The most impactful future research on this compound will likely arise from synergistic approaches that seamlessly integrate synthetic chemistry, computational modeling, and applied materials science. This interdisciplinary strategy allows for a feedback loop where theoretical predictions guide synthetic efforts, and experimental results are used to refine computational models.

For example, computational design could be used to identify a derivative of this compound with promising electronic properties for a specific application. Synthetic chemists could then develop an efficient route to synthesize this target molecule. The synthesized compound would then be characterized and its performance in the target application evaluated. The experimental data obtained would provide valuable feedback for further refining the computational models, leading to the design of even better materials. This iterative process of design, synthesis, and testing is a powerful paradigm for accelerating innovation in chemical science.

Q & A

Basic: How can researchers optimize the synthesis of 4-(3-Fluorophenyl)-2-fluorophenol for high purity and yield?

Methodological Answer:

Synthesis typically involves fluorination or coupling reactions. For example, Ullmann coupling between 3-fluorophenol derivatives and fluorinated aryl halides under palladium catalysis (e.g., Pd(PPh₃)₄) in the presence of a base (K₂CO₃) at 110–130°C can yield the target compound . Optimization includes:

- Temperature control : Lower temperatures reduce side reactions (e.g., dehalogenation).

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) improves purity (>97%) .

- Precursor selection : Use 2-fluoro-4-hydroxybenzaldehyde (CAS 348-27-6) as a starting material for regioselective fluorination .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : ¹⁹F NMR identifies fluorine substitution patterns (δ -110 to -120 ppm for aromatic F). ¹H NMR resolves phenolic -OH (δ 9–10 ppm) .

- X-ray crystallography : Determines crystal packing and intramolecular H-bonding (e.g., O-H···F interactions) .

- HPLC-MS : Confirms purity and molecular weight (e.g., C₁₂H₈F₂O, MW 206.19) using a C18 column (acetonitrile/water + 0.1% formic acid) .

Basic: How do substituent positions influence the physical properties of fluorinated phenols?

Methodological Answer:

- Melting points : 3-Fluoro-4-nitrophenol (CAS 394-41-2) melts at 93–95°C, while 4-fluoro-2-nitrophenol (CAS 394-33-2) melts at 75–77°C, highlighting meta vs. para substitution effects .

- Solubility : Electron-withdrawing groups (e.g., -NO₂) reduce solubility in polar solvents. Hydroxyl groups enhance solubility in ethanol .

Basic: What safety protocols are essential for handling fluorinated phenolic compounds?

Methodological Answer:

- Personal protective equipment (PPE) : Gloves (nitrile), lab coats, and goggles to prevent skin/eye contact .

- Storage : Store at 0–6°C in amber glass to prevent photodegradation .

- Waste disposal : Segregate halogenated waste for incineration to avoid environmental release .

Advanced: How can researchers resolve contradictions in reported physicochemical data for fluorophenols?

Methodological Answer:

- Systematic benchmarking : Compare melting points and solubility across studies using standardized conditions (e.g., DSC for mp) .

- Computational validation : DFT calculations (e.g., Gaussian09) predict thermodynamic stability and substituent effects on mp trends .

Advanced: How can derivatives of this compound be designed for enhanced bioactivity?

Methodological Answer:

- Functionalization : Introduce trifluoromethyl (e.g., via Friedel-Crafts) to increase lipophilicity for blood-brain barrier penetration .

- Carboxylic acid derivatives : Synthesize 4-(3-fluorophenyl)pyrimidin-2-carboxylic acid (C₁₂H₈F₂N₂O₂) for kinase inhibition studies .

Advanced: What mechanistic insights are needed to explain the biological activity of fluorophenols?

Methodological Answer:

- Enzyme inhibition assays : Test inhibition of cytochrome P450 isoforms (e.g., CYP2C9) using fluorimetric substrates .

- ROS detection : Use 3’-(p-Hydroxyphenyl)fluorescein (HPF) to quantify hydroxyl radical scavenging in cellular models .

Advanced: How can computational modeling predict the reactivity of fluorophenols in environmental systems?

Methodological Answer:

- DFT studies : Calculate HOMO-LUMO gaps to predict oxidation potential (e.g., B3LYP/6-31G* level) .

- Molecular docking : Simulate interactions with biological targets (e.g., estrogen receptors) using AutoDock Vina .

Advanced: What experimental strategies assess the stability of fluorophenols under varying conditions?

Methodological Answer:

- Forced degradation : Expose to UV light (254 nm) and analyze degradation products via LC-MS .

- pH stability : Incubate in buffers (pH 1–13) and monitor hydrolysis via ¹⁹F NMR .

Advanced: How can structure-activity relationship (SAR) studies guide fluorophenol optimization?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.